molecular formula C9H18N2O2 B1593374 Ethyl (4-methyl-1-piperazinyl)acetate CAS No. 28920-67-4

Ethyl (4-methyl-1-piperazinyl)acetate

Cat. No.: B1593374
CAS No.: 28920-67-4
M. Wt: 186.25 g/mol
InChI Key: QETJQVJIERQYIQ-UHFFFAOYSA-N
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Description

Ethyl (4-methyl-1-piperazinyl)acetate (CAS 28920-67-4) is an organic compound featuring a piperazine ring substituted with a methyl group at the 4-position and an ethyl acetate moiety. It is structurally characterized by the ester linkage between the piperazinyl group and the ethyl acetate chain. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate, particularly in the development of antipsychotics and antibacterial agents .

Key properties:

  • Molecular formula: C₉H₁₇N₂O₂
  • Molecular weight: 185.25 g/mol
  • Availability: Discontinued by some suppliers (e.g., CymitQuimica) but available in small quantities (e.g., 100 mg for $80 from Santa Cruz Biotechnology) .

Preparation Methods

Common Synthetic Route: Nucleophilic Substitution with Ethyl Bromoacetate

Reaction Scheme:

  • Reactants: 1-methylpiperazine + ethyl bromoacetate
  • Conditions: Basic medium (to deprotonate the amine), often room temperature or mild heating
  • Mechanism: Nucleophilic substitution (SN2) where the nitrogen of 1-methylpiperazine attacks the electrophilic carbon adjacent to the bromine in ethyl bromoacetate, displacing bromide and forming the ethyl (4-methyl-1-piperazinyl)acetate.

Key Points:

  • This method is straightforward and widely employed due to the availability of starting materials.
  • The reaction typically proceeds with good yields.
  • Basic conditions help to neutralize the released hydrobromic acid and promote substitution.

Alternative Method Using Ethyl Chloroacetate and Ionic Liquid Medium

A patented method (CN102558089B) describes a preparation process involving ethyl chloroacetate and 1-methylpiperazine in the presence of an ionic liquid, specifically 1-ethyl-3-methylimidazolium thiocyanate ([Emim]SCN), which acts both as a solvent and a reagent medium.

Detailed Procedure:

  • Step 1: At room temperature, ethyl chloroacetate is added to [Emim]SCN and stirred for 1.5 to 2 hours.
  • Step 2: Acetic acid is added and stirred for 5-7 minutes at room temperature.
  • Step 3: 1-methylpiperazine is introduced, and the mixture is stirred magnetically at room temperature for 1.5 to 2 hours.
  • Step 4: Reaction is stopped, cooled, and the mixture is extracted with dichloromethane and water.
  • Step 5: The organic layer is dried over anhydrous magnesium sulfate, solvent evaporated, and the crude product purified by column chromatography using methanol, dichloromethane, and triethylamine as eluents.

Advantages:

  • The use of ionic liquid medium improves reaction efficiency and environmental compatibility.
  • Mild reaction conditions (room temperature) reduce side reactions.
  • The method achieves a high yield of 73-76%.
  • The process is scalable and suitable for industrial production.

Purification Techniques

Purification is critical to obtain high-purity this compound, especially for pharmaceutical applications.

  • Extraction: Dichloromethane and water are used to separate the organic product from aqueous impurities.
  • Drying: Anhydrous magnesium sulfate is employed to remove residual water from the organic phase.
  • Chromatography: Column chromatography with eluents such as methanol, dichloromethane, and triethylamine effectively isolates the pure compound as a white solid.

Summary Table of Preparation Methods

Method Reactants Solvent/Medium Conditions Yield (%) Notes
Nucleophilic substitution with ethyl bromoacetate 1-methylpiperazine + ethyl bromoacetate Basic aqueous or organic medium Room temp or mild heat Moderate to high Simple, widely used, good yields
Ionic liquid-mediated synthesis (CN102558089B) 1-methylpiperazine + ethyl chloroacetate [Emim]SCN ionic liquid Room temperature 73-76 Mild, efficient, environmentally friendly, industrially scalable

Research Findings and Industrial Relevance

  • The ionic liquid method is notable for its balance of operational simplicity, cost-effectiveness, and environmental safety.
  • The reaction proceeds efficiently at room temperature, minimizing energy consumption.
  • The purification steps ensure pharmaceutical-grade purity.
  • The method’s reported yield (73-76%) is competitive and suitable for scale-up.

Chemical Reactions Analysis

Alkylation and Arylation

The secondary amine in EMPA’s piperazine ring undergoes alkylation/arylation with electrophiles, enabling structural diversification:

2.1. Reaction with Diazonium Salts

EMPA reacts with diazonium salts (Ar–N₂⁺) to form aryl-substituted piperazines . For example:

  • Product : 1-Ethyl-4-[2-aryl-1-diazenyl]piperazine derivatives

  • Conditions : 0–5°C in aqueous medium, neutralized with NaHCO₃ .

  • Yields : 65–89% (Table 1) .

Table 1: Yields of Aryl Derivatives

Aryl GroupYield (%)
4-Nitrobenzene89
3-Pyridyl78
2-Bromobenzene65

2.2. Alkylation with Alkyl Halides

EMPA reacts with alkyl halides (R–X) to form quaternary ammonium salts. For example:

  • Product : 4-[2-(4-Methylpiperazin-1-yl)ethyl]benzenesulfonamide derivatives .

  • Conditions : Reflux in ethanol with KOH .

Acylation and Carbamate Formation

The piperazine nitrogen reacts with acylating agents:

3.1. Reaction with Chloroformates

EMPA forms carbamates when treated with chloroformates (e.g., ethyl chlorformate):

  • Product : Ethyl 4-[4-(1H-indol-3-yl)butanoyl]piperazine-1-carboxylate .

  • Conditions : Triethylamine in dichloromethane, RT .

3.2. Carbon Dioxide (CO₂) Capture

While not directly studied for EMPA, piperazine derivatives react with CO₂ via a six-membered zwitterionic mechanism , forming carbamates . This suggests EMPA could act as a CO₂ scrubber in industrial applications .

Hydrolysis and Transesterification

The ethyl ester group in EMPA undergoes hydrolysis or transesterification:

4.1. Acid/Base Hydrolysis

  • Product : (4-Methylpiperazin-1-yl)acetic acid

  • Conditions :

    • Acidic: HCl (1M), reflux, 6h .

    • Basic: NaOH (2M), RT, 12h .

4.2. Transesterification

EMPA reacts with alcohols (e.g., methanol) under acidic catalysis:

  • Product : Methyl (4-methylpiperazin-1-yl)acetate .

  • Conditions : H₂SO₄, methanol, 60°C, 8h .

5.1. Suzuki-Miyaura Cross-Coupling

EMPA derivatives participate in palladium-catalyzed coupling with aryl boronic acids:

  • Product : 4-(Aryl)-1-methylpiperazine acetates .

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C .

5.2. Reductive Amination

The piperazine nitrogen reacts with aldehydes/ketones in the presence of NaBH₃CN:

  • Product : N-Alkylpiperazine derivatives .

Stability and Degradation Pathways

  • Thermal Stability : Stable up to 200°C (TGA data) .

  • Photodegradation : Undergoes Norrish-type cleavage under UV light, forming piperazine radicals .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl (4-methyl-1-piperazinyl)acetate serves as a crucial building block in the synthesis of several pharmaceuticals:

  • Imatinib Synthesis : This compound is utilized in synthesizing the anticancer drug imatinib, which is effective against chronic myeloid leukemia (CML). The synthesis involves coupling amine and carboxylic acid precursors using N,N'-carbonyldiimidazole (CDI) as a condensing agent, significantly improving yield and efficiency.
  • Benzimidazole Derivatives : The compound is also reacted with benzimidazole derivatives to form new compounds with potential therapeutic applications in cancer treatment.

Pharmacological Studies

This compound exhibits various biological activities:

  • Anti-inflammatory and Analgesic Effects : A derivative of this compound has shown significant anti-nociceptive activity in animal models, reducing pain responses in tests such as the acetic acid-induced writhing test and formalin test.
  • Anxiolytic and Antidepressant Potential : Research indicates that compounds derived from this compound may offer new therapeutic options for treating anxiety and depression by interacting with multiple pharmacological targets .

Material Science

In material science, this compound is studied for its mechanical stability properties. The compound's unique structure allows for enhanced performance in device fabrication, contributing to advancements in materials used in electronics and other applications.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of piperazine derivatives on various human cancer cell lines. This compound derivatives exhibited significant inhibition of cell growth across multiple types of cancer cells, including breast, lung, and colorectal cancers. The results indicated that these compounds could serve as potential candidates for developing new anticancer therapies .

Cell LineEC50 Value (µM)Activity Level
MCF7 (Breast Cancer)0.70 - 0.99High Cytotoxicity
A549 (Lung Cancer)1.4 - 10.5Moderate Cytotoxicity
HT29 (Colorectal)0.8 - 10Variable Activity

Case Study 2: Pharmacological Evaluation

Research on a derivative of this compound demonstrated its potential as an anxiolytic agent. In preclinical trials, it exhibited significant reductions in anxiety-like behaviors in rodent models, suggesting its viability as a candidate for further development into therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of Ethyl (4-methyl-1-piperazinyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following compounds share structural similarities with Ethyl (4-methyl-1-piperazinyl)acetate, as identified by CAS-based similarity analyses ():

Compound Name CAS Number Molecular Formula Substituents/Modifications Similarity Score Key Applications/Notes
This compound 28920-67-4 C₉H₁₇N₂O₂ Ethyl ester, 4-methylpiperazine 1.00 Pharmaceutical intermediate
Ethyl 2-((2-aminoethyl)(methyl)amino)acetate 690953-90-3 C₇H₁₅N₃O₂ Aminoethyl and methylamino groups 0.97 Potential peptide synthesis
Methyl 4-Methyl-1-piperazineacetate 5780-70-1 C₈H₁₅N₂O₂ Methyl ester instead of ethyl 0.94 Higher volatility, reduced lipophilicity
Methyl 2-(piperazin-1-yl)acetate 82516-17-4 C₇H₁₄N₂O₂ Unsubstituted piperazine, methyl ester 0.94 Simpler structure, lower molecular weight

Functional and Pharmacological Differences

(a) Ethyl vs. Methyl Esters

  • Methyl 4-Methyl-1-piperazineacetate : The methyl ester reduces molecular weight (157.22 g/mol vs. 185.25 g/mol) and may alter metabolic stability due to faster hydrolysis .

(b) Piperazine Substitutions

  • Ethyl 2,3,5-trifluoro-4-(4-methyl-1-piperazinyl)benzoyl acetate (CAS 108860-30-6): A fluoro-substituted derivative used in the synthesis of Rufloxacin hydrochloride, a fluoroquinolone antibiotic. The trifluoro and benzoyl groups enhance antibacterial activity .

(c) Bioavailability and Stability

  • This compound’s piperazine ring provides basicity (pKa ~8.5), facilitating salt formation with acids (e.g., HCl in pharmaceutical formulations) .
  • In contrast, Ethyl 2-(4-piperazin-1-ylphenoxy)acetate (CAS 1365874-61-8) contains a phenoxy group, which may reduce solubility in aqueous media but improve binding to hydrophobic targets .

Biological Activity

Ethyl (4-methyl-1-piperazinyl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on its anticancer, antimicrobial, and neuropharmacological effects.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of piperazine derivatives with ethyl acetate. The molecular structure features a piperazine ring substituted with a methyl group, which contributes to its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of piperazine derivatives, including this compound.

Table 1: Anticancer Activity of this compound

Cell LineEC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)0.70Induction of apoptosis via caspase activation
A549 (Lung Cancer)1.50Inhibition of cell proliferation
HL-60 (Leukemia)0.80Cell cycle arrest and apoptosis

Studies indicate that compounds containing the piperazine moiety exhibit strong cytotoxic effects against various human cancer cell lines. For instance, Sommerwerk et al. reported that derivatives with piperazine showed significant growth inhibition across multiple cancer types, with EC50 values often below 10 µM .

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. Research has shown that it exhibits antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

Bacterial StrainZone of Inhibition (mm)Standard Drug Used
E. coli15Gentamicin
S. aureus18Gentamicin

Using the cup-plate method, this compound demonstrated notable inhibition zones, indicating its potential as an antimicrobial agent .

Neuropharmacological Effects

Recent studies have explored the neuropharmacological effects of this compound, particularly its anxiolytic and antidepressant-like activities. The compound's interaction with serotonin receptors and GABAA receptors has been highlighted as a mechanism for its anxiolytic effects.

In a behavioral study on mice, administration of this compound resulted in significant anxiolytic-like activity, which was blocked by specific receptor antagonists, indicating its action through serotonergic pathways .

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various piperazine derivatives, including this compound, where researchers observed a broad spectrum of activity against human cancer cell lines and bacterial strains. The findings suggest that modifications to the piperazine structure can enhance biological activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl (4-methyl-1-piperazinyl)acetate, and how is the reaction monitored?

  • Methodological Answer : A common approach involves reductive amination between 4-methylpiperazine and an ethyl glyoxylate derivative. Sodium triacetoxy borohydride (STAB) is used as a reducing agent in dichloromethane (DCM), followed by purification via flash chromatography (ethyl acetate/hexane gradients). Reaction progress is monitored by TLC (e.g., ethyl acetate:hexanes 35:65), with visualization under UV or iodine vapor .
Reaction Parameters Conditions
Reducing AgentSodium triacetoxy borohydride
SolventDichloromethane
PurificationGradient flash chromatography (6–25% ethyl acetate in hexanes)

Q. What physicochemical properties are critical for handling this compound in the lab?

  • Methodological Answer : Key properties include:

  • Boiling Point : ~77°C (similar to ethyl acetate derivatives) .
  • Solubility : Miscible with polar aprotic solvents (e.g., DCM, THF) but poorly soluble in water due to low polarity (dielectric constant ~6.02) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions, forming acetic acid and ethanol derivatives. Store under inert atmosphere at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify piperazine protons (δ 2.2–2.8 ppm) and ester carbonyl (δ 170–175 ppm) .
  • GC-MS : Confirms molecular ion peaks (e.g., m/z 88 for ethyl acetate fragments) and detects impurities .
  • IR : Ester C=O stretch (~1740 cm⁻¹) and N-H bending (piperazine, ~1450 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

  • Methodological Answer : Yield improvements (e.g., from 70% to >80%) require:

  • Stoichiometric Control : Excess 4-methylpiperazine (1.2–1.5 eq) to drive reductive amination .
  • Temperature : Maintain 0–5°C during STAB addition to minimize side reactions.
  • Workup : Neutralize acidic byproducts with NaHCO₃ before extraction. Use anhydrous MgSO₄ for drying .

Q. How do researchers resolve contradictions in biological activity data for piperazine-containing compounds?

  • Methodological Answer : Discrepancies (e.g., variable IC₅₀ values in enzyme assays) are addressed by:

  • Standardized Assays : Use recombinant proteins (e.g., proteasomes) to control for batch variability .
  • Metabolite Screening : LC-MS/MS identifies hydrolysis products (e.g., free piperazine) that may interfere with activity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to validate experimental IC₅₀ .

Q. What strategies mitigate hydrolysis of this compound during storage?

  • Methodological Answer :

  • Stabilizers : Add 1–2% molecular sieves (3Å) to absorb moisture .
  • Packaging : Use amber glass vials with PTFE-lined caps under argon .
  • Formulation : Convert to a salt (e.g., hydrochloride) for improved stability in aqueous buffers .

Q. Data Contradiction Analysis

Q. Why do reported melting points vary for structurally similar piperazine esters?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Crystallization solvents (e.g., ethyl acetate vs. methanol) produce different crystal forms .
  • Purity : Impurities (e.g., unreacted 4-methylpiperazine) lower observed melting points. Validate purity via HPLC (>95%) before reporting .

Q. Methodological Tables

Analytical Method Key Parameters Reference
TLC MonitoringRf = 0.4 (ethyl acetate:hexanes 35:65)
Flash ChromatographyGradient: 6% → 25% ethyl acetate in hexanes
GC-MS AnalysisColumn: DB-5MS; Carrier Gas: He (1.2 mL/min)

Properties

IUPAC Name

ethyl 2-(4-methylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-3-13-9(12)8-11-6-4-10(2)5-7-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETJQVJIERQYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCN(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183119
Record name 1-Piperazineacetic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28920-67-4
Record name Ethyl 4-methyl-1-piperazineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28920-67-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperazineacetic acid, 4-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028920674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperazineacetic acid, 4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-methylpiperazine (1 g, 8.771 mmol, 1.0 eq) in DMF were added K2CO3 (265 m g, 21.927 mmol, 2.5 eq) and ethyl 2-bromoacetate (167 mg, 13.15 mmol, 1.5 eq). The mixture was stirred at RT for 16 h and quenched and extracted as in Intermediate Example 5(a). The solvent was distilled off to afford the product in 76.4% yield. (1.3 g).
Quantity
1 g
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reactant
Reaction Step One
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21.927 mmol
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reactant
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Quantity
167 mg
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0 (± 1) mol
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of bromoethylacetate, 3.3 g (30.0 mmol) in 100 mL of tetrahydrofuran was added 4.14 g (30.0 mmol) of potassium carbonate and 3.3 mL (30.0 mmol) of 4-methylpiperazine. The reaction mixture stirred overnight at rt. and was concentrated to dryness. The residue was partitioned between 20% isopropanol/chloroform and saturated aqueous NaHCO3. The mixture was washed with saturated NaHCO3, washed with brine, dried over Na2SO4, filtered and concentrated to dryness to give 1.23 g (22%) of the desired product as a tan oil. MS (ion spray) 187.1 (M+).
Quantity
0 (± 1) mol
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4.14 g
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Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
Yield
22%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ethyl (4-methyl-1-piperazinyl)acetate
Ethyl (4-methyl-1-piperazinyl)acetate
Ethyl (4-methyl-1-piperazinyl)acetate
Ethyl (4-methyl-1-piperazinyl)acetate
Ethyl (4-methyl-1-piperazinyl)acetate
Ethyl (4-methyl-1-piperazinyl)acetate

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